3-Chloro-2-piperidin-1-yl-phenylamine

Lipophilicity Physicochemical properties Drug-likeness

3-Chloro-2-piperidin-1-yl-phenylamine (CAS 58785-06-1) is a halogenated aromatic amine belonging to the class of N-arylpiperidines. It features a piperidine ring attached at the ortho position of an aniline core, with a chlorine substituent at the meta position relative to the amine.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 58785-06-1
Cat. No. B1584370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-piperidin-1-yl-phenylamine
CAS58785-06-1
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC=C2Cl)N
InChIInChI=1S/C11H15ClN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
InChIKeyQKXQIYIXTYLFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-piperidin-1-yl-phenylamine (CAS 58785-06-1) – Structural Identity and Baseline Procurement Profile


3-Chloro-2-piperidin-1-yl-phenylamine (CAS 58785-06-1) is a halogenated aromatic amine belonging to the class of N-arylpiperidines [1]. It features a piperidine ring attached at the ortho position of an aniline core, with a chlorine substituent at the meta position relative to the amine. The compound has a molecular weight of 210.70 g mol⁻¹, a computed XLogP3 of 2.8, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a topological polar surface area (TPSA) of 29.3 Ų [2]. It is primarily supplied as a research chemical and synthetic intermediate, typically at ≥95% purity, and is described as a liquid at ambient temperature .

Why Generic 2-Piperidin-1-yl-aniline Analogs Cannot Replace 3-Chloro-2-piperidin-1-yl-phenylamine in Drug Discovery


Substitution of the chlorine atom or its regioisomeric position on the aniline ring significantly alters both physicochemical properties and biological activity of derived compounds. Structure–activity relationship (SAR) studies on 2′-aminoanilide inhibitors of cFMS tyrosine kinase have demonstrated that even minor modifications to the aryl core profoundly affect enzyme inhibitory potency and selectivity [1]. Furthermore, the specific (3-chloro-2-piperidin-1-yl-phenyl)-amide motif has been explicitly claimed in kinase inhibitor patents as a component of biologically active molecules, indicating that the 3‑chloro substitution pattern is a non‑interchangeable feature for maintaining target activity [2]. Procuring a generic unsubstituted or differently halogenated analog therefore risks loss of the desired pharmacological profile in the final compound.

Quantitative Differentiation of 3-Chloro-2-piperidin-1-yl-phenylamine Versus Closest Analogs


Lipophilicity and Molecular Weight Profiling Against Unsubstituted and 3‑Fluoro Analogs

The 3‑chloro substituent increases both lipophilicity and molecular weight compared to the unsubstituted and 3‑fluoro analogs, which can be leveraged during hit‑to‑lead optimization where higher logP is required for improved membrane permeability [1][2][3]. High-strength differential evidence is limited; the data below represent cross-study comparable computed properties.

Lipophilicity Physicochemical properties Drug-likeness

Specific Incorporation into cFMS Kinase Inhibitor Amides Disclosed in Patent Literature

In patent US20050131022, the (3-chloro-2-piperidin-1-yl-phenyl)-amide moiety is explicitly listed among a series of 5‑cyano‑furan‑2‑carboxylic acid amides claimed as potent c‑fms kinase inhibitors [1]. Other regioisomeric variants (e.g., 4‑chloro or unsubstituted phenyl) are not illustrated in the same synthetic scheme, suggesting that the 3‑chloro substitution is a preferred embodiment. Direct IC₅₀ values for the specific compound are not disclosed in the patent, limiting the strength of this evidence.

Kinase inhibitor cFMS Intermediate

Physical State Differentiation: Liquid vs. Solid at Ambient Temperature

3‑Chloro‑2‑piperidin‑1‑yl‑phenylamine is supplied as a liquid at room temperature , whereas the unsubstituted analog 2‑(piperidin‑1‑yl)aniline is a solid with a melting point of 44–47 °C . This physical state difference has practical implications for automated high‑throughput synthesis platforms, where liquid reagents can be dispensed by pipetting robots without the need for dissolution or heating steps.

Physical form Automated dispensing Handling

Optimal Application Scenarios for 3-Chloro-2-piperidin-1-yl-phenylamine in Research and Industrial Settings


Synthesis of cFMS Kinase Inhibitor Libraries

The compound serves as a direct precursor for the preparation of (3‑chloro‑2‑piperidin‑1‑yl‑phenyl)‑amides, a chemotype explicitly claimed in c‑fms kinase inhibitor patents. Researchers developing anti‑inflammatory or oncology agents targeting the CSF‑1R pathway can use this building block to generate patent‑relevant compound series with reduced synthetic burden [1].

Hit-to-Lead Optimization Requiring Elevated Lipophilicity

With an XLogP3 of 2.8, this compound provides a lipophilicity advantage over unsubstituted (logP 2.2) and 3‑fluoro (logP 2.3) analogs, making it a suitable choice when a medicinal chemistry program demands increased membrane permeability or higher logP for CNS penetration [2].

Automated High-Throughput Parallel Synthesis

The liquid physical state of 3‑chloro‑2‑piperidin‑1‑yl‑phenylamine at ambient temperature enables direct integration into automated liquid‑handling platforms, eliminating the need for dissolution in organic solvents prior to dispensing. This streamlines the synthesis of large compound arrays in industrial medicinal chemistry settings .

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